3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)propanamide
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Overview
Description
This compound belongs to the class of dihydroisoindoloquinazolinones. Its complex name might seem daunting, but let’s break it down. The core structure consists of a quinazolinone fused with an isoindole ring. The compound’s systematic name reflects its substituents: a furan-2-ylmethyl group attached to the N atom and a 5,11-dioxo-6a,11-dihydroisoindolo moiety. These fused heterocycles contribute to its intriguing properties.
Preparation Methods
Synthetic Routes::
Povarov Reaction: A diastereoselective multicomponent synthesis involves anilines, alkenes (such as trans-anethole, methyl eugenol, and indene), and 2-formylbenzoic acid. This one-pot reaction yields the desired compound.
Imino Diels–Alder (DA) Reaction: Another approach employs anilines, o-phthalaldehyde, and dienophiles (isoeugenol, anethole, or isoprene).
Industrial Production:: While no specific industrial methods are reported, research efforts may pave the way for scalable production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction processes could modify its functional groups.
Substitution: Substituents on the aromatic rings may be replaced.
Common Reagents and Conditions: These depend on the specific reaction type and desired modifications.
Major Products: Diverse derivatives may form, impacting its biological activity.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Investigate its potential as a drug lead due to its antitumoral activity.
Organic Synthesis: Explore its reactivity in novel transformations.
Antitumor Properties: The compound shows promise against cancer cell lines, including MCF-7, SKBR3, PC3, and HeLa.
ADMET Properties: In silico predictions suggest favorable pharmacokinetics and safety profiles.
Pharmaceuticals: Consider its use in drug development.
Materials Science: Explore its applications in materials and polymers.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with cellular targets and signaling pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features, such as the fused isoindole-quinazolinone scaffold.
Similar Compounds: Explore related structures, e.g., other dihydroisoindoloquinazolinones.
Properties
Molecular Formula |
C23H19N3O4 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C23H19N3O4/c27-20(24-14-15-6-5-13-30-15)11-12-25-21-16-7-1-2-8-17(16)23(29)26(21)19-10-4-3-9-18(19)22(25)28/h1-10,13,21H,11-12,14H2,(H,24,27) |
InChI Key |
QFYOODNVQAYEBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
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